molecular formula C21H17ClN2O3 B5366004 N,N-dibenzyl-2-chloro-4-nitrobenzamide

N,N-dibenzyl-2-chloro-4-nitrobenzamide

Cat. No. B5366004
M. Wt: 380.8 g/mol
InChI Key: FCCROLLMSSDXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-2-chloro-4-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is also known as DBN and is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-chloro-4-nitrobenzamide is not fully understood. However, it has been proposed that DBN may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of tumor growth. DBN has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, DBN has been found to exhibit anti-inflammatory and antioxidant properties. It has also been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dibenzyl-2-chloro-4-nitrobenzamide in lab experiments is its ability to exhibit antitumor activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer agents. However, DBN is relatively insoluble in water, which can limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of DBN and its potential side effects.

Future Directions

There are several future directions for research on N,N-dibenzyl-2-chloro-4-nitrobenzamide. One potential direction is to investigate the use of DBN as a potential anticancer agent in vivo. This would involve testing the compound in animal models to determine its efficacy and potential side effects. Another direction is to explore the use of DBN in the development of new antimicrobial agents. Finally, further studies are needed to fully understand the mechanism of action of DBN and its potential applications in other fields such as material science and organic synthesis.

Synthesis Methods

The synthesis of N,N-dibenzyl-2-chloro-4-nitrobenzamide can be achieved by the reaction of 2-chloro-4-nitrobenzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds via an amide bond formation mechanism, resulting in the formation of DBN as a yellow crystalline solid.

Scientific Research Applications

N,N-dibenzyl-2-chloro-4-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DBN has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

N,N-dibenzyl-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c22-20-13-18(24(26)27)11-12-19(20)21(25)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCROLLMSSDXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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